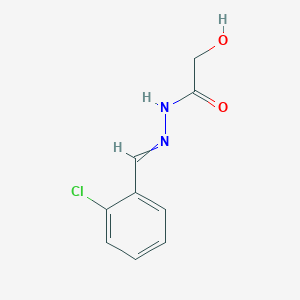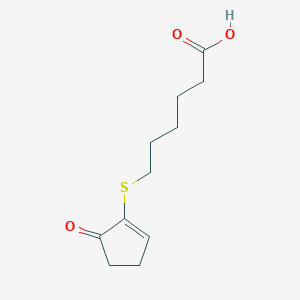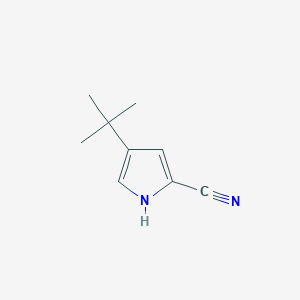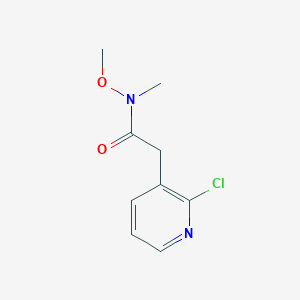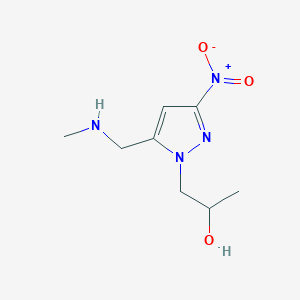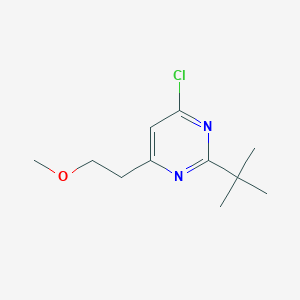
2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylpyrimidine and 2-methoxyethyl chloride.
Chlorination: The 2-tert-butylpyrimidine undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Alkylation: The chlorinated intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-chloro-6-methyl-pyrimidine
- 2-tert-Butyl-4-chloro-6-ethyl-pyrimidine
- 2-tert-Butyl-4-chloro-6-(2-hydroxy-ethyl)-pyrimidine
Uniqueness
2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine is unique due to the presence of the methoxyethyl group, which can impart specific chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H17ClN2O |
|---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
2-tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C11H17ClN2O/c1-11(2,3)10-13-8(5-6-15-4)7-9(12)14-10/h7H,5-6H2,1-4H3 |
InChI Key |
ZRFHLPAAPWZSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)CCOC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B8371346.png)
![((2S,3R)-3-{[(phenylmethyl)oxy]methyl}-2-oxiranyl)methanol](/img/structure/B8371351.png)
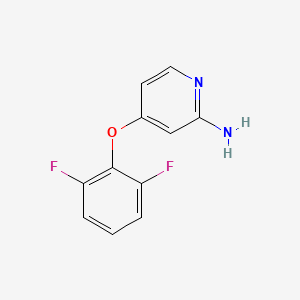
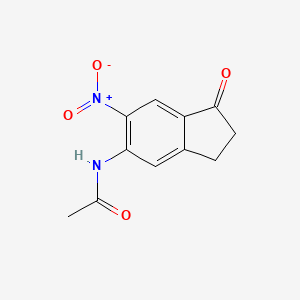
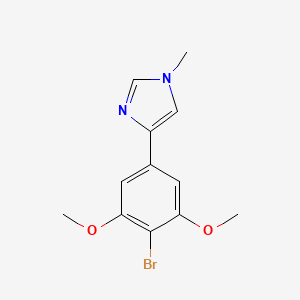
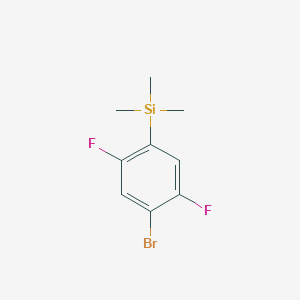
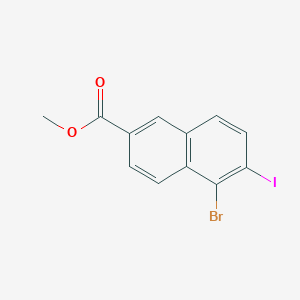
![4-[(4-(Propylsulfonyl)piperazin-1-yl)methyl]aniline](/img/structure/B8371410.png)
![5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid](/img/structure/B8371412.png)
